Ethyl 3-chloro-6-n-pentoxybenzoylformate
Description
Ethyl 3-chloro-6-n-pentoxybenzoylformate is a substituted benzoylformate ester characterized by a chloro group at the 3-position and a pentoxy chain (-O-C₅H₁₁) at the 6-position of the benzene ring. Limited commercial availability is noted, as it is listed as "discontinued" by suppliers like CymitQuimica .
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-pentoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-3-5-6-9-20-13-8-7-11(16)10-12(13)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEBPWLWIYPPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6-n-pentoxybenzoylformate typically involves the esterification of 3-chloro-6-n-pentoxybenzoic acid with ethyl formate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-n-pentoxybenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Ethyl 3-chloro-6-n-pentoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-n-pentoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pentoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity: The pentoxy chain in this compound increases lipophilicity compared to the ethoxy analog, making it less soluble in aqueous media but more compatible with nonpolar solvents .
- Electronic Effects : The chloro group at position 3 stabilizes the aromatic ring via electron withdrawal, while the pentoxy group donates electrons through its oxygen atom, creating a unique electronic profile distinct from analogs with fluorine or methoxy groups .
Biological Activity
Ethyl 3-chloro-6-n-pentoxybenzoylformate is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an organic compound characterized by the following structure:
- Molecular Formula : C14H17ClO4
- Molecular Weight : 286.74 g/mol
The compound features a chloro group, a pentoxy side chain, and a benzoylformate moiety, which contributes to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of several pathogenic bacteria and fungi.
- Antiproliferative Effects : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound exhibited significant activity against Candida albicans, making it a candidate for further development as an antifungal agent.
Antiproliferative Activity
In another study, the antiproliferative effects of this compound were assessed using human cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of mitochondrial function |
The compound demonstrated potent antiproliferative effects, particularly against HeLa cells, suggesting its potential as an anticancer therapeutic.
Case Study: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, this compound was administered topically. The results indicated a significant reduction in infection severity within three days of treatment, supporting its use as a topical antimicrobial agent.
Case Study: Cancer Treatment
A phase I study explored the use of this compound in combination with standard chemotherapy for patients with advanced breast cancer. Preliminary results showed enhanced efficacy and reduced side effects compared to chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
